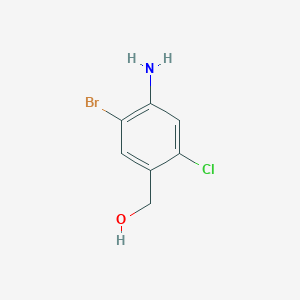![molecular formula C13H11ClN2O2S B11727097 N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes a chlorophenyl group and a benzenesulfonohydrazide moiety, making it a subject of interest in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction typically involves dissolving 4-chlorobenzophenone (0.15g, 1 mmol) and tosyl hydrazide (0.186g, 1 mmol) in ethanol (50 ml). The reaction mixture is then heated under reflux for 3 hours and gradually cooled to room temperature. Crystals suitable for X-ray diffraction analysis can be obtained by slow room temperature evaporation of the solution containing the compound .
Industrial Production Methods
While specific industrial production methods for N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound itself through condensation.
Substitution Reactions: Possible substitution of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: Potential oxidation or reduction of the hydrazide moiety.
Common Reagents and Conditions
Condensation: Ethanol as a solvent, reflux conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide has been extensively studied for its potential biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential antifungal and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with various molecular targets. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with specific enzymes or receptors. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and microbial growth .
類似化合物との比較
N’-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:
- N’-[(4-Chlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanohydrazide
- N’-[(4-Chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and biological activities
特性
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJDWPSLFLIJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
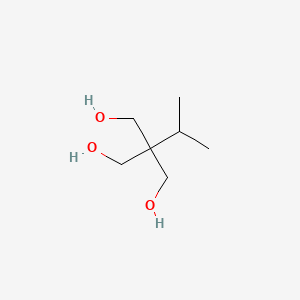
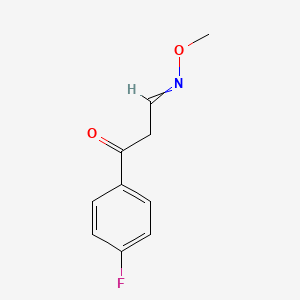

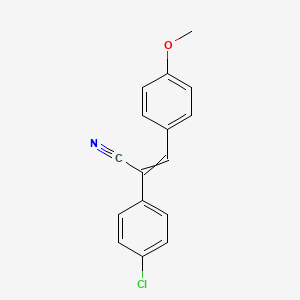

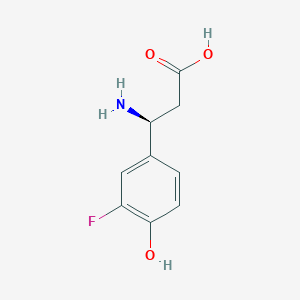
![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
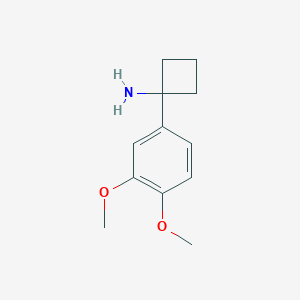
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
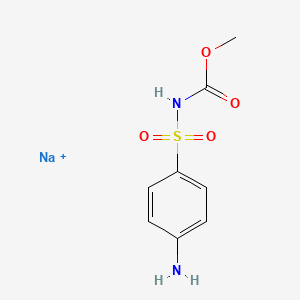
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
